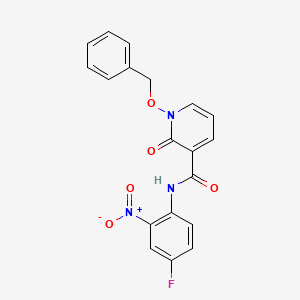

1-(benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(Benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative featuring a benzyloxy group at position 1 and a 4-fluoro-2-nitrophenyl substituent on the carboxamide moiety. The compound’s nitro and fluorine substituents likely influence electronic properties, solubility, and biological activity, as seen in related structures.

Propriétés

IUPAC Name |

N-(4-fluoro-2-nitrophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O5/c20-14-8-9-16(17(11-14)23(26)27)21-18(24)15-7-4-10-22(19(15)25)28-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCJPMDXQGXRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 852365-65-2, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of 383.3 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of the benzyloxy and nitrophenyl groups contributes to its biological activity, possibly enhancing interactions with biological targets.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related dihydropyridine derivatives have shown significant inhibition of tumor growth in various cancer models. Specifically, the analogues demonstrated complete tumor stasis in human gastric carcinoma xenografts following oral administration .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Model | Administration Route | Efficacy |

|---|---|---|---|

| Analogue 10 | GTL-16 (gastric carcinoma) | Oral | Complete tumor stasis |

| Related compound | HT29 (colon cancer) | Intravenous | Significant cell inhibition |

The mechanism by which this compound exerts its effects may involve inhibition of key kinases involved in cancer proliferation. Dihydropyridine derivatives often interact with various protein targets, potentially disrupting signaling pathways critical for tumor growth and survival .

Pharmacokinetics and Safety Profile

Preclinical studies suggest that compounds similar to this one possess favorable pharmacokinetic properties and safety profiles. The structural modifications in the pyridine ring can lead to improved solubility and bioavailability, which are crucial for effective therapeutic outcomes .

Case Studies

A notable case study involved the evaluation of a closely related compound in a phase I clinical trial. This study highlighted the compound's ability to achieve significant target engagement in patients with specific cancer types, suggesting that this compound may also exhibit similar clinical efficacy.

Table 2: Clinical Trial Summary

| Study Phase | Compound Tested | Target Population | Results |

|---|---|---|---|

| Phase I | Related analogue | Cancer patients | Significant target engagement |

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Substituents

Key Observations :

- Substituent Impact on Yield: Electron-withdrawing groups (e.g., nitro, chloro, fluoro) correlate with lower yields in synthesis. For example, 19a and 19c (31% and 22% yields, respectively) have halogenated benzyl groups, whereas 10a, with a biphenylamino group, achieves a 97% yield . Steric hindrance and electronic effects likely explain these disparities.

- Molecular Weight Trends : The biphenyl-substituted 10a (m/z 592.1) has a significantly higher molecular weight than halogenated analogs (e.g., 422.1 for 19a), reflecting the contribution of aromatic extensions .

Spectral and Physicochemical Properties

Table 2: NMR and Mass Spectrometry Data

Analysis :

- The dihydropyridine core produces characteristic NMR signals (e.g., δ 8.87 ppm for the naphthyridine proton in 19c), consistent across analogs .

- Fluorine atoms in substituents (e.g., 4-fluoro-2-nitrophenyl in the target compound) may deshield adjacent protons, altering chemical shifts compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and what are their comparative advantages?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Coupling of a substituted pyridine-3-carboxylic acid derivative with O-benzyl hydroxylamine hydrochloride under basic conditions (e.g., potassium carbonate in acetonitrile) to form the benzyloxy group .

- Step 2 : Nitro group introduction via electrophilic aromatic substitution, optimized under controlled temperature (0–5°C) to minimize by-products .

- Step 3 : Fluorination at the para position using fluoroborate reagents, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).

- Key Advantage : The use of trichloroisocyanuric acid (TCICA) in Step 1 improves yield (up to 78%) compared to traditional coupling agents .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm the benzyloxy group (δ 5.2–5.4 ppm) and the dihydropyridinone ring (δ 6.8–7.5 ppm). Fluorine-19 NMR detects the 4-fluoro substituent (δ -110 to -115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak [M+H]⁺ at m/z 412.1 .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect nitro-group degradation by-products .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the fluorination step?

- Methodological Answer :

- Catalyst Screening : Use of BF₃·Et₂O enhances electrophilic fluorination efficiency by stabilizing reactive intermediates .

- Temperature Control : Maintaining sub-10°C conditions reduces side reactions (e.g., over-nitration) .

- Solvent Optimization : Dichloromethane (DCM) outperforms THF due to better solubility of fluorinating agents .

- Yield Improvement Table :

| Condition | Yield (%) | By-Products (%) |

|---|---|---|

| BF₃·Et₂O, DCM, 5°C | 85 | <5 |

| No catalyst, THF, RT | 42 | 22 |

Q. What strategies address solubility challenges in biological assays for this compound?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) to maintain solubility without destabilizing the dihydropyridinone core .

- Prodrug Derivatization : Introduce a hydrolyzable ester group at the benzyloxy position to enhance aqueous solubility, later cleaved in vivo .

- Nanoformulation : Encapsulation in PEGylated liposomes improves bioavailability, as demonstrated for structurally similar pyridinecarboxamides .

Q. How do electronic effects of the 4-fluoro and 2-nitro substituents influence reactivity in downstream modifications?

- Methodological Answer :

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta position of the phenyl ring. This facilitates Suzuki-Miyaura couplings for further functionalization .

- Fluoro Substituent : Enhances metabolic stability by reducing CYP450-mediated oxidation, as shown in comparative studies of fluorinated vs. non-fluorinated analogs .

Data Contradiction Analysis

Q. Why do some studies report divergent by-product profiles during synthesis?

- Methodological Answer : Discrepancies arise from:

- Reagent Purity : Impure O-benzyl hydroxylamine hydrochloride (e.g., <98%) leads to unreacted intermediates, detectable via TLC .

- Reaction Stoichiometry : Excess nitro precursor (>1.2 eq) promotes di-nitration by-products, resolved by strict stoichiometric control .

- Validation Protocol : Cross-validate results using HPLC-MS and repeat syntheses across independent labs to isolate procedural variables .

Structure-Activity Relationship (SAR) Considerations

Q. What structural analogs of this compound have shown promising biological activity, and how do they inform SAR?

- Methodological Answer :

- Analog 1 : Replacement of the benzyloxy group with a pivaloyloxy moiety (e.g., N-(pivaloyloxy)-4-trifluoromethylbenzamide) increases blood-brain barrier penetration .

- Analog 2 : Substitution of the 4-fluoro group with chlorine (e.g., N-(4-chlorophenyl)-dihydropyridine-3-carboxamide) enhances antimicrobial activity but reduces solubility .

- Key SAR Insight : The 2-nitro group is critical for kinase inhibition (IC₅₀ < 100 nM), while the benzyloxy group modulates logP values for tissue distribution .

Experimental Design Recommendations

Q. What computational tools are recommended for predicting the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR T790M mutant) to simulate binding poses .

- MD Simulations : GROMACS for 100 ns trajectories evaluates stability of the dihydropyridinone-protein interaction .

- QSAR Models : Train models with datasets of pyridinecarboxamide analogs to predict IC₅₀ values against novel targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.